molecular formula C5H11ClN4O B1446865 (1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride CAS No. 1864059-54-0

(1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride

Cat. No.: B1446865
CAS No.: 1864059-54-0
M. Wt: 178.62 g/mol
InChI Key: NHLMWXJHPCULDV-UHFFFAOYSA-N
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Description

(1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their broad range of applications in various fields such as pharmaceuticals, agrochemicals, and material sciences. The triazole moiety is particularly important due to its stability and ability to form hydrogen bonds, making it a valuable scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride typically involves “click” chemistry, a term used to describe a set of highly efficient chemical reactions. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction involves the use of an azide and an alkyne to form the 1,2,3-triazole ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

(1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring into other functional groups.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted triazoles, which have applications in different fields such as pharmaceuticals and agrochemicals .

Scientific Research Applications

(1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride involves its ability to form strong hydrogen bonds and engage in dipole-dipole interactions. These interactions allow the compound to bind effectively to its molecular targets, such as enzymes and receptors. The triazole ring’s stability and electronic properties contribute to its effectiveness in various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable hydrogen bonds and engage in various interactions makes it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

[1-(2-aminoethyl)triazol-4-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4O.ClH/c6-1-2-9-3-5(4-10)7-8-9;/h3,10H,1-2,4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLMWXJHPCULDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NN1CCN)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
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(1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
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(1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
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(1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
Reactant of Route 6
(1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride

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